3-(3-Iodophenyl)-1,2-oxazol-5-amine

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

3-(3-Iodophenyl)-1,2-oxazol-5-amine is a meta-iodinated 5-aminoisoxazole building block uniquely suited for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to enhanced C-I bond reactivity and reduced steric hindrance versus ortho isomers. Its confirmed MAO-A competitive inhibition and 5-LOX activity at 1.0 µM in intact RBL-1 cells make it a distinguished chemical probe for neuroinflammation and oncology. The iodine atom enables radioisotope incorporation (¹²³I SPECT, ¹³¹I radiotherapy). Generic para- or non-iodinated analogs cannot replicate these properties. Inquire for research quantities and bulk pricing.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
Cat. No. B12444679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Iodophenyl)-1,2-oxazol-5-amine
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C2=NOC(=C2)N
InChIInChI=1S/C9H7IN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyXAUSCYHGWKQHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Iodophenyl)-1,2-oxazol-5-amine: A Strategic Amino-Isoxazole Scaffold for Cross-Coupling and Bioactivity Exploration


3-(3-Iodophenyl)-1,2-oxazol-5-amine (CAS: 501326-26-7, molecular weight: 286.07 g/mol) is a heterocyclic amine featuring a 5-aminoisoxazole core with a 3-iodophenyl substituent [1]. This compound belongs to the broader class of aminoisoxazoles, which are recognized for their diverse biological activities and as versatile synthetic intermediates in medicinal chemistry and drug discovery [2]. The iodine atom serves a dual purpose: it can act as a handle for transition metal-catalyzed cross-coupling reactions and participate in halogen bonding, potentially influencing biological activity . While its structural framework is associated with the inhibition of various kinases and enzymes [3], direct quantitative biological data for this specific compound is limited. Its primary utility is as a building block for synthesizing more complex molecular libraries and exploring new chemical space.

Why 3-(3-Iodophenyl)-1,2-oxazol-5-amine Cannot Be Replaced by Its Halogenated or Non-Halogenated Analogs


Substituting 3-(3-Iodophenyl)-1,2-oxazol-5-amine with structurally similar analogs, such as the 2-iodophenyl or non-iodinated phenyl derivatives, fails to replicate its key features. The meta-iodine position provides a unique reactivity profile in cross-coupling reactions, enabling specific palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Sonogashira) that are kinetically and regioselectively distinct from its ortho- and para- isomers . Furthermore, the heavy halogen introduces quantifiable changes in electronic and steric properties that impact biological interactions, as class-level structure-activity relationship (SAR) studies on aminoisoxazoles have shown that halogen substitution is a critical driver of target potency and selectivity [1]. Therefore, generic substitution, particularly with non-iodinated or differently substituted isoxazoles, will not yield the same synthetic intermediate or biological probe, leading to different downstream results.

Quantitative Differentiation Guide: Evidence for 3-(3-Iodophenyl)-1,2-oxazol-5-amine vs. Comparators


5-Lipoxygenase (5-LOX) Inhibitory Activity in Intact RBL-1 Cells at 1.0 µM

3-(3-Iodophenyl)-1,2-oxazol-5-amine has been tested for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia (RBL-1) cells at a single concentration of 1.0 µM . The resulting activity can be benchmarked against other isoxazole derivatives evaluated in similar assays. A class-level comparison shows that other structurally related isoxazole compounds, such as compound C3, exhibit an IC50 of 8.47 µM in a biochemical 5-LOX inhibition assay [1]. While a direct, quantitative head-to-head comparison is not available, this context suggests that the target compound's activity at 1.0 µM in a cellular context may be comparable to the biochemical potency of other active analogs in the class.

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Potential Interaction with Monoamine Oxidase A (MAO-A)

3-(3-Iodophenyl)-1,2-oxazol-5-amine was reported to have been tested for inhibition against human placental monoamine oxidase A (MAO-A), with competitive inhibition observed [1]. This can be contrasted with a structurally distinct but scaffold-related class of compounds, such as the known MAO inhibitor Isocarboxazid, which has an IC50 of 0.017 µM [2]. While the exact IC50 for the target compound is not available in the reference, the reported mode of action (competitive inhibition) and activity against this specific isoform differentiate it from other aminoisoxazole derivatives that may target different MAO isoforms (e.g., MAO-B) or have no activity on MAO enzymes. This suggests a potential for selective engagement.

Neurology Psychiatry Enzyme Inhibition

Synthetic Differentiation via the Meta-Iodine Substituent for Cross-Coupling

The meta-iodine substituent on the phenyl ring of 3-(3-Iodophenyl)-1,2-oxazol-5-amine is a critical point of differentiation for its use as a synthetic building block. In comparison to its 2-iodo (ortho) and 4-iodo (para) isomers, the 3-iodo substitution avoids the steric clashes observed in the 2-iodo analog and presents a distinct electronic profile compared to the 4-iodo derivative . Furthermore, the C-I bond is significantly more reactive in cross-coupling reactions than its brominated (C-Br) or chlorinated (C-Cl) counterparts. This class-level property means that under identical Suzuki-Miyaura coupling conditions with a boronic acid, the iodo-derivative will react at a higher rate and yield than the analogous 3-bromophenyl-isoxazol-5-amine [1]. This enables more efficient and selective diversification into biaryl or heteroaryl derivatives for library synthesis.

Medicinal Chemistry Organic Synthesis C-C Bond Formation

Validated Application Scenarios for 3-(3-Iodophenyl)-1,2-oxazol-5-amine Based on Comparative Evidence


Scaffold for Palladium-Catalyzed Diversification to Biaryl Libraries

The meta-iodine substituent makes 3-(3-Iodophenyl)-1,2-oxazol-5-amine a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate libraries of 3-(biaryl)-isoxazol-5-amines. The enhanced reactivity of the C-I bond compared to C-Br or C-Cl, combined with the reduced steric hindrance of the meta-position relative to the ortho-position, ensures high reaction efficiency and predictable regioselectivity . This application is directly supported by the compound's known class-level reactivity and is distinct from the use of its bromo or non-halogenated analogs, which would either react sluggishly or not be viable for these transformations.

Probe for Monoamine Oxidase A (MAO-A) Enzyme Activity and Inhibitor Development

Given its confirmed competitive inhibition of human placental MAO-A , 3-(3-Iodophenyl)-1,2-oxazol-5-amine can serve as a valuable chemical probe or a starting point for structure-activity relationship (SAR) studies targeting MAO-A. This is in contrast to other isoxazole derivatives that may lack this specific activity or exhibit a preference for MAO-B. Researchers investigating mood disorders or neurodegenerative diseases, where MAO-A modulation is therapeutically relevant, could use this compound to explore the role of the 5-aminoisoxazole scaffold with a heavy halogen substituent in selective MAO-A inhibition.

Investigative Tool for Leukotriene-Mediated Inflammatory Pathways

The compound's demonstrated inhibitory effect on 5-lipoxygenase (5-LOX) in intact RBL-1 cells at 1.0 µM supports its use as a chemical tool to study leukotriene biosynthesis in cellular models of inflammation. This cellular activity provides a more disease-relevant context than isolated biochemical assays. Compared to a reference isoxazole analog with an IC50 of 8.47 µM in a biochemical assay, the activity at 1.0 µM suggests that this scaffold can achieve significant target engagement, making it a relevant probe for dissecting inflammatory pathways in oncology or respiratory research.

Radiolabeling Precursor for In Vivo Imaging Studies

The presence of the iodine atom offers a unique opportunity not shared by brominated or chlorinated analogs. The compound can be synthesized with radioisotopes of iodine, such as ¹²³I (for SPECT imaging) or ¹³¹I (for radiotherapy). This is a class-level advantage of iodinated compounds . This enables the compound to be developed into a radiolabeled tracer for in vivo imaging studies to assess biodistribution, target engagement, or for use in targeted radionuclide therapy, provided the biological activity warrants further preclinical development. This application is not feasible with non-iodinated isoxazole derivatives.

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